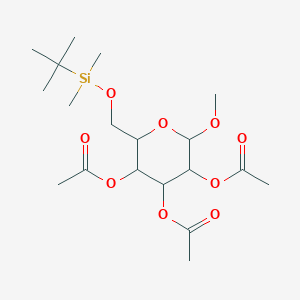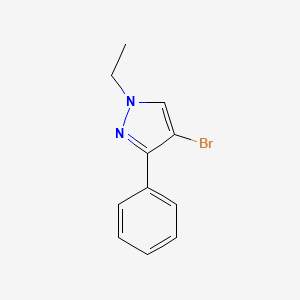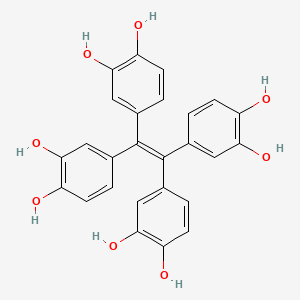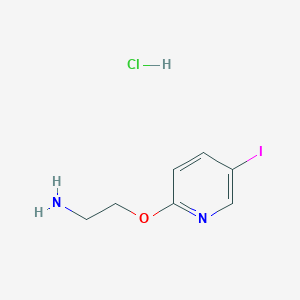
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a synthetic chemical compound belonging to the group of oligosaccharides and monosaccharides. This compound is often used in the synthesis of complex carbohydrates and other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside using tert-butyldimethylsilyl chloride (TBDMSCl) and acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in glycosylation reactions and form stable glycosidic bonds. These interactions are crucial in various biological processes and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-6-O-tert-butyldimethylsilyl-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar in structure but with pivaloyl groups instead of acetyl groups.
6-O-(tert-Butyldimethylsilyl)-D-galactal: Another related compound used in oligosaccharide synthesis.
Uniqueness
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is unique due to its specific combination of protective groups, which makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
Eigenschaften
Molekularformel |
C19H34O9Si |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3 |
InChI-Schlüssel |
DZCGETIINZOISC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)












